

Unveiling the Potent Insecticidal Activity of Celangulin Analogs: A Comparative Guide

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Compound of Interest		
Compound Name:	Celangulatin C	
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A detailed analysis of the structure-activity relationships of Celangulin V and its derivatives reveals key insights for the development of novel biorational pesticides. Modifications at the C-6 position of the Celangulin V core have been extensively explored, yielding analogs with significantly enhanced insecticidal potency against the agricultural pest Mythimna separata. This guide provides a comparative overview of these findings, supported by experimental data and detailed methodologies, to aid researchers in the field of insecticide development.

While the initial query focused on Celangulin C, the available body of scientific literature predominantly investigates the structure-activity relationships of Celangulin V. This sesquiterpene polyol ester, isolated from the root bark of Celastrus angulatus, has been the subject of numerous studies aimed at understanding and improving its insecticidal properties. This guide will therefore focus on the extensive research conducted on Celangulin V and its analogs.

Comparative Analysis of Insecticidal Activity

The insecticidal activity of Celangulin V and its analogs has been primarily evaluated against the third-instar larvae of Mythimna separata. The key findings from various studies, focusing on modifications at the C-6 position, are summarized below.

C-6 Ester Derivatives of Celangulin V

A study on ten new 6-substituted ester derivatives of Celangulin V demonstrated that the nature of the ester group significantly influences insecticidal activity. Notably, derivatives with



smaller, less bulky ester groups exhibited higher potency.[1][2][3]

Compound	R Group at C-6	Mortality (%) at 1 mg/mL
Celangulin V	ОН	58.3
1.1	OCOCH ₃	75.0
1.2	OCOCH ₂ CH ₃	83.3
1.3	OCO(CH ₂) ₂ CH ₃	41.7
1.4	OCO(CH ₂) ₃ CH ₃	33.3
1.7	OCOCH(CH ₃) ₂	25.0
1.8	OCOC(CH ₃) ₃	16.7
1.5, 1.6, 1.9, 1.10	Various larger esters	No activity

Table 1: Insecticidal activity of C-6 ester derivatives of Celangulin V against Mythimna separata.[1][2]

C-6 Ether Derivatives of Celangulin V

The investigation of eight new 6-substituted ether derivatives of Celangulin V also highlighted the importance of the substituent at this position. The results suggest that short-chain alkyl ethers can enhance insecticidal activity.[4][5]



Compound	R Group at C-6	KD50 (μg/g)
Celangulin V	ОН	301.0
a	OCH ₃	445.3
b	OCH ₂ CH ₃	135.9
С	O(CH ₂) ₂ CH ₃	101.33
d	O(CH ₂) ₃ CH ₃	966.6
f	OCH2C6H5	169.0
g	OCH ₂ CH=CH ₂	219.2
e, h	Other ether groups	No activity

Table 2: Insecticidal activity (KD₅₀) of C-6 ether derivatives of Celangulin V against Mythimna separata.[4][5]

Nitrogenous Derivatives of Celangulin V

The introduction of nitrogen-containing substituents at the C-6 position has also been explored, with one derivative showing improved activity over the parent compound.[6]

Compound	KD ₅₀ (μg/g)
Celangulin V	Not specified in this study
1-6	231.2

Table 3: Insecticidal activity of a potent nitrogenous derivative of Celangulin V.[6]

Experimental Protocols

The following methodologies were employed in the cited studies to evaluate the insecticidal activity of Celangulin V and its analogs.

Insect Rearing



Third-instar larvae of Mythimna separata were used for the bioassays. The larvae were reared on an artificial diet under controlled laboratory conditions.

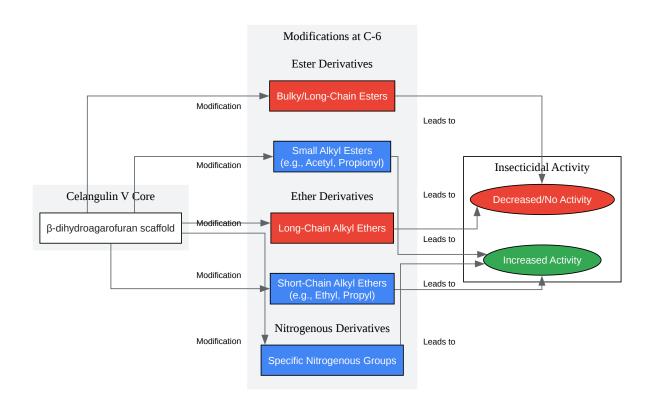
Insecticidal Bioassay (Leaf-dipping Method)

- Preparation of Test Solutions: The synthesized compounds were dissolved in acetone to prepare stock solutions. A series of dilutions were then made using distilled water containing a small amount of emulsifier (e.g., Triton X-100) to ensure uniform suspension.
- Leaf Treatment: Fresh cabbage leaves were cut into discs and dipped into the test solutions for a specified time (e.g., 10-30 seconds). The treated leaves were then air-dried.
- Exposure of Larvae: The treated leaf discs were placed in petri dishes, and a pre-determined number of third-instar larvae were introduced into each dish.
- Mortality Assessment: The mortality of the larvae was recorded at specified time intervals
 (e.g., 24, 48, and 72 hours) after treatment. Larvae that were unable to move when prodded
 with a fine brush were considered dead.
- Data Analysis: The mortality data was corrected for control mortality using Abbott's formula. The KD₅₀ (knockdown dose, 50%) or mortality rates were then calculated.

Structure-Activity Relationship (SAR) Summary

The collective data from these studies allows for the formulation of key structure-activity relationships for the insecticidal activity of Celangulin V analogs:





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Caption: Logical flow of Celangulin V SAR.

The diagram above illustrates the general trends observed in the structure-activity relationship studies of Celangulin V. The key takeaway is that smaller, less sterically hindered substituents at the C-6 position, whether they be esters or ethers, tend to enhance the insecticidal activity against Mythimna separata. Conversely, the introduction of bulky or long-chain groups at this position leads to a significant decrease or complete loss of activity. This suggests that the spatial arrangement and size of the substituent at C-6 are critical for the compound's interaction with its biological target. The promising activity of certain nitrogenous derivatives



indicates that further exploration of heteroatom-containing substituents could lead to the discovery of even more potent analogs. These findings provide a clear roadmap for the rational design of new, effective, and potentially safer biorational insecticides based on the Celangulin V scaffold.

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